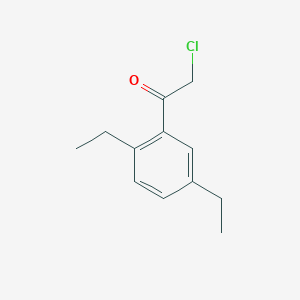

2-Chloro-1-(2,5-diethylphenyl)ethanone

Description

2-Chloro-1-(2,5-diethylphenyl)ethanone is a substituted phenacyl chloride with the chemical formula C₁₂H₁₅ClO uni.lu. While not as extensively documented in academic literature as some other phenacyl chlorides, it serves as a pertinent example of this class of compounds and finds its place as a valuable intermediate in specific synthetic pathways.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound synhet.com |

| CAS Number | 164165-75-7 synhet.com |

| Molecular Formula | C₁₂H₁₅ClO uni.lu |

| Molecular Weight | 210.7 g/mol |

| Physical Form | Liquid |

| Purity | Typically ≥95% synhet.com |

The primary documented significance of this compound in synthetic organic chemistry lies in its role as a precursor to other valuable chemical entities. A key example of its application is in the synthesis of 2,5-dimethylphenylacetic acid. This transformation involves the conversion of p-xylene (B151628) with chloroacetyl chloride to yield 2-chloro-1-(2,5-dimethylphenyl)ethanone (B1349594), which is then further reacted and rearranged to produce the target phenylacetic acid derivative.

This synthetic route highlights the utility of this compound as a tailored building block. The diethylphenyl moiety provides a specific structural framework that can be carried through a synthetic sequence to achieve a desired final product. Its application as a pharmaceutical intermediate underscores its importance in the broader chemical industry synhet.com.

This compound belongs to the broader class of compounds known as phenacyl chlorides, which are α-haloketones. These compounds are widely recognized as versatile and highly reactive intermediates in organic synthesis, primarily due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen nih.gov. This dual reactivity allows for a wide range of chemical transformations.

Phenacyl chlorides and their bromide analogs are particularly crucial in the synthesis of a diverse array of heterocyclic compounds researchgate.netnih.gov. For instance, they are common starting materials for the preparation of thiazoles, imidazoles, and other nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals researchgate.netresearchgate.net. The general reactivity pattern involves the reaction of the phenacyl chloride with a nucleophile, which can attack either the carbonyl carbon or the α-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The substituents on the phenyl ring of phenacyl chlorides can significantly influence their reactivity. Electron-donating groups can increase the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-withdrawing groups can have the opposite effect. This allows for the fine-tuning of the reactivity of the phenacyl chloride to suit the specific requirements of a synthetic route.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,5-diethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMGDBWVAJPKIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1 2,5 Diethylphenyl Ethanone

Precursor Identification and Selection

The logical synthesis of 2-Chloro-1-(2,5-diethylphenyl)ethanone relies on two primary pathways, each with its own set of precursors.

The most direct approach is the Friedel-Crafts acylation , which utilizes 1,4-diethylbenzene (B43851) as the aromatic substrate and chloroacetyl chloride as the acylating agent. 1,4-diethylbenzene is typically produced as a byproduct during the large-scale industrial synthesis of ethylbenzene, which involves the alkylation of benzene (B151609) with ethylene. wikipedia.org It can also be manufactured through the disproportionation of ethylbenzene. guidechem.com Chloroacetyl chloride is a readily available acyl halide.

An alternative, two-step pathway involves the initial synthesis of an intermediate ketone followed by alpha-halogenation . The precursors for this route are 1,4-diethylbenzene and acetyl chloride to first produce 1-(2,5-diethylphenyl)ethanone. This intermediate is then halogenated using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) . organic-chemistry.org

| Synthetic Route | Aromatic Substrate | Acylating/Chlorinating Agent | Key Intermediate |

|---|---|---|---|

| Direct Friedel-Crafts Acylation | 1,4-Diethylbenzene | Chloroacetyl Chloride | None (Direct to product) |

| Halogenation of Ketone | 1,4-Diethylbenzene | Acetyl Chloride (Step 1), Sulfuryl Chloride (Step 2) | 1-(2,5-diethylphenyl)ethanone |

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a robust and widely used method for forming carbon-carbon bonds to an aromatic ring. In the synthesis of this compound, this reaction involves treating 1,4-diethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). google.comgoogle.com

The mechanism proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of chloroacetyl chloride, generating a highly electrophilic acylium ion ([CH₂ClCO]⁺). This ion is stabilized by resonance.

Electrophilic Aromatic Substitution: The electron-rich 1,4-diethylbenzene ring acts as a nucleophile, attacking the acylium ion. The two ethyl groups are activating and direct the incoming electrophile to the ortho position (relative to one of the ethyl groups), leading to the desired 2,5-disubstituted pattern. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Workup: An aqueous workup is required to decompose the complex formed between the ketone product and the aluminum chloride catalyst, liberating the final this compound product. libretexts.orgyoutube.com

A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting alkylbenzene substrate. This deactivation prevents further acylation reactions, thus avoiding the issue of poly-acylation common in Friedel-Crafts alkylation. libretexts.org

Halogenation Techniques and Reaction Conditions

An alternative to direct chloroacetylation is the α-chlorination of a precursor ketone. This two-step process begins with the standard Friedel-Crafts acylation of 1,4-diethylbenzene with acetyl chloride to form 1-(2,5-diethylphenyl)ethanone. The subsequent step is the selective chlorination at the α-carbon (the carbon adjacent to the carbonyl group).

Several reagents can accomplish this transformation. The reaction of ketones with halogens is a well-established method for producing α-haloketones. nih.gov Modern synthesis often employs more convenient or selective chlorinating agents. mdpi.com

Common Chlorination Methods:

Sulfuryl Chloride (SO₂Cl₂): This reagent is often used for the α-chlorination of ketones and is an effective method.

N-Chlorosuccinimide (NCS): NCS is another common reagent for α-chlorination, often used under acidic or radical-initiating conditions. organic-chemistry.org

The reaction typically proceeds by generating an enol or enolate form of the ketone, which then acts as a nucleophile and attacks the electrophilic chlorine source. Acidic conditions can be used to promote the formation of the enol.

| Chlorinating Agent | Typical Conditions | Key Features |

|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., dichloromethane), often at room temperature | Efficient, releases SO₂ and HCl as byproducts. |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., p-TsOH) or radical initiator (e.g., AIBN) | Milder conditions, solid reagent that is easy to handle. organic-chemistry.org |

Optimization of Synthetic Pathways and Yields

Optimizing the synthesis of this compound focuses on maximizing yield and purity while minimizing side reactions and costs. For the dominant Friedel-Crafts pathway, several factors are critical.

Catalyst Stoichiometry: Unlike a true catalyst, the Lewis acid (AlCl₃) complexes with the carbonyl oxygen of the product ketone. Therefore, slightly more than one molar equivalent of AlCl₃ per mole of acylating agent is required to drive the reaction to completion.

Temperature Control: Friedel-Crafts reactions are exothermic. Maintaining a low temperature (e.g., 0-15°C) during the addition of reagents is crucial to prevent side reactions, such as dealkylation or isomerization of the diethylbenzene substrate. google.comoregonstate.edu

Solvent Choice: An inert solvent, such as dichloromethane, dichloroethane, or carbon disulfide, is typically used. In some procedures, an excess of the aromatic substrate (1,4-diethylbenzene) can also serve as the solvent. google.com

Workup Procedure: A careful aqueous workup, often with dilute acid (like HCl), is necessary to hydrolyze the catalyst-product complex and separate the organic product from inorganic salts. google.comgoogle.com

In the halogenation route, optimization involves achieving high selectivity for mono-chlorination. Over-halogenation to form α,α-dichloro ketones can be a competing side reaction. This is often controlled by the careful, stoichiometric addition of the chlorinating agent and by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Novel and Green Synthesis Considerations

Modern chemical synthesis places increasing emphasis on environmentally benign processes. While traditional Friedel-Crafts acylation uses stoichiometric amounts of corrosive Lewis acids and volatile organic solvents, research has explored greener alternatives.

One promising area is the development of heterogeneous catalysts that can be easily recovered and reused, reducing waste. Solid acid catalysts, such as certain zeolites, have been investigated for Friedel-Crafts reactions, although their activity can sometimes be lower than traditional Lewis acids. google.com Encapsulated catalysts, such as phosphotungstic acid in a nanoporous material, have also been shown to be effective and reusable for acylation reactions under milder conditions like ultrasound irradiation. nih.gov

For the halogenation step, efforts focus on avoiding highly toxic reagents and chlorinated solvents. The use of reagents like N-chlorosuccinimide is often considered a greener choice compared to elemental chlorine. Furthermore, developing catalytic methods for α-halogenation is an active area of research. organic-chemistry.org Continuous flow synthesis represents another advanced approach, offering better control over reaction parameters, improved safety for handling hazardous intermediates, and potential for higher yields in a scalable manner. acs.org

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| This compound | C₁₂H₁₅ClO | Target Product |

| 1,4-Diethylbenzene | C₁₀H₁₄ | Aromatic Precursor |

| Chloroacetyl Chloride | C₂H₂Cl₂O | Acylating Agent |

| Aluminum Chloride | AlCl₃ | Lewis Acid Catalyst |

| 1-(2,5-diethylphenyl)ethanone | C₁₂H₁₆O | Intermediate for Halogenation Route |

| Acetyl Chloride | C₂H₃ClO | Acylating Agent |

| Sulfuryl Chloride | SO₂Cl₂ | Chlorinating Agent |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | Chlorinating Agent |

| Benzene | C₆H₆ | Precursor to Ethylbenzene |

| Ethylbenzene | C₈H₁₀ | Precursor to 1,4-Diethylbenzene |

| Ethylene | C₂H₄ | Alkylating Agent |

| Phosphotungstic Acid | H₃PW₁₂O₄₀ | Green Catalyst Example |

Role As a Versatile Synthetic Intermediate

Precursor for Advanced Organic Molecules

The presence of a reactive α-chloro group and a carbonyl group makes 2-Chloro-1-(2,5-diethylphenyl)ethanone an excellent starting material for the synthesis of more complex and functionally diverse organic molecules. The chlorine atom can be readily displaced by a variety of nucleophiles, while the carbonyl group can undergo a range of classical reactions.

One illustrative example of the utility of a closely related compound is the synthesis of 2,5-dimethylphenylacetic acid from 2-chloro-1-(2,5-dimethylphenyl)ethanone (B1349594). This process involves a series of transformations including the reaction of the chloroacetyl group, rearrangement, and subsequent hydrolysis to yield the final carboxylic acid derivative google.com. By analogy, this compound could be a key intermediate in the synthesis of 2,5-diethylphenylacetic acid and its derivatives, which may have applications in pharmaceuticals or as specialty chemicals.

Furthermore, α-haloketones are known to be valuable precursors for the synthesis of chalcones, which are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities nih.govjocpr.comjchemrev.comchemrevlett.com. The reaction of an α-haloketone with an aromatic aldehyde in the presence of a base can lead to the formation of an epoxy ketone, which can then be converted to the corresponding chalcone. This suggests that this compound could be employed in the synthesis of novel chalcone derivatives with potential pharmacological applications.

Below is a table summarizing potential transformations of this compound into advanced organic molecules, based on the known reactivity of analogous α-haloketones.

| Starting Material | Reagent(s) | Product Class | Potential Application |

| This compound | 1. Nucleophile (e.g., CN⁻) 2. Hydrolysis | Substituted Phenylacetic Acids | Pharmaceutical intermediates, specialty chemicals |

| This compound | Aromatic Aldehyde, Base | Chalcones | Biologically active compounds, flavonoid synthesis |

| This compound | Base | Epoxy Ketones | Synthetic intermediates for complex molecules |

Building Block in Heterocyclic Chemistry

α-Haloketones are fundamental building blocks in the synthesis of a wide variety of heterocyclic compounds due to their ability to react with binucleophilic reagents, leading to the formation of diverse ring systems. nih.gov The dual electrophilicity of the α-carbon and the carbonyl carbon allows for cyclization reactions with compounds containing two nucleophilic centers.

A prominent application of α-haloketones is in the Hantzsch thiazole synthesis, where they react with thioamides to form thiazole rings. This reaction is a cornerstone in the synthesis of many thiazole derivatives, which are found in numerous biologically active compounds. Similarly, reaction with thioureas can yield aminothiazoles. Given this well-established reactivity, this compound can be envisioned as a key starting material for the synthesis of novel thiazole derivatives bearing a 2,5-diethylphenyl substituent.

Another important reaction is the synthesis of pyrroles. While the classic Paal-Knorr synthesis involves 1,4-dicarbonyl compounds, variations and other methods for pyrrole (B145914) synthesis can utilize α-haloketones. For instance, α-haloketones can react with enamines or β-enaminones to afford substituted pyrroles.

Furthermore, α-haloketones are precursors to imidazoles and oxazoles. The reaction of an α-haloketone with an amidine leads to the formation of an imidazole ring, a core structure in many pharmaceuticals. Condensation with amides can similarly yield oxazoles. The following table provides an overview of the types of heterocyclic systems that can be synthesized from α-haloketones like this compound.

| Heterocyclic System | Reactant(s) with α-Haloketone | General Reaction Name |

| Thiazoles | Thioamides | Hantzsch Thiazole Synthesis |

| Aminothiazoles | Thioureas | Hantzsch Thiazole Synthesis |

| Pyrroles | Enamines, β-Enaminones | Various Pyrrole Syntheses |

| Imidazoles | Amidines | Imidazole Synthesis |

| Oxazoles | Amides | Oxazole Synthesis |

| Quinoxalines | o-Phenylenediamines | Quinoxaline Synthesis |

Intermediate in the Synthesis of Specialty Chemicals and Materials

The reactivity of this compound also lends itself to the synthesis of various specialty chemicals and functional materials. The ability to introduce the 2,5-diethylphenylacetyl group onto other molecules can be exploited to modify the properties of polymers, dyes, or other materials.

For example, the chloroacetyl group can be used to functionalize polymers containing nucleophilic groups (e.g., hydroxyl or amine groups) through nucleophilic substitution. This could impart new properties to the polymer, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

In the realm of specialty chemicals, as previously mentioned, the synthesis of 2,5-diethylphenylacetic acid and its esters from this compound would be a direct application. These types of substituted phenylacetic acids can be used as fragrances, in the manufacturing of certain agrochemicals, or as intermediates for more complex molecules.

The table below outlines potential applications of this compound in the synthesis of specialty chemicals and materials, based on the known chemistry of similar compounds.

| Application Area | Synthetic Strategy | Resulting Product/Material | Potential Properties/Uses |

| Polymer Modification | Reaction with polymers containing -OH or -NH₂ groups | Functionalized Polymers | Modified solubility, thermal stability, metal chelation |

| Specialty Chemicals | Synthesis of phenylacetic acid derivatives | 2,5-Diethylphenylacetic Acid and Esters | Fragrances, agrochemical intermediates |

| Agrochemicals | As an intermediate for fungicides | Prothioconazole analogue | Broad-spectrum fungicide google.com |

Contributions to Complex Molecular Architectures

The construction of complex molecular architectures, including natural products and their analogues, often relies on the use of versatile and reactive building blocks. α-Haloketones, such as this compound, can play a crucial role in the assembly of such intricate structures.

The Favorskii rearrangement is a classic reaction of α-haloketones that leads to the formation of carboxylic acid derivatives with a rearranged carbon skeleton. This rearrangement can be a powerful tool in the synthesis of complex carbocyclic and heterocyclic systems. The reaction of this compound with a base could potentially lead to interesting rearranged products that could serve as intermediates in total synthesis.

Furthermore, the ability to form new carbon-carbon and carbon-heteroatom bonds makes α-haloketones valuable in multi-step synthetic sequences. For instance, the reaction of an α-haloketone with a nucleophile can be the initial step in a cascade of reactions leading to a complex polycyclic structure. The 2,5-diethylphenyl moiety of the molecule can provide a specific steric and electronic environment that could influence the stereochemical outcome of subsequent reactions, which is a critical aspect of complex molecule synthesis.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The following subsections present the predicted ¹H and ¹³C NMR data for 2-Chloro-1-(2,5-diethylphenyl)ethanone.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the ethyl groups, the methyl protons of the ethyl groups, and the methylene protons adjacent to the carbonyl and chloro groups.

The aromatic region is anticipated to show complex splitting patterns due to the coupling between the non-equivalent protons on the substituted benzene (B151609) ring. The protons of the two ethyl groups are expected to appear as a quartet for the methylene protons (due to coupling with the adjacent methyl protons) and a triplet for the methyl protons (due to coupling with the adjacent methylene protons). The methylene protons alpha to the carbonyl group and the chlorine atom will likely appear as a singlet, given the absence of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic H | 7.10 - 7.40 | Multiplet | - |

| -CH₂-Cl | 4.65 | Singlet | - |

| -CH₂- (Ethyl) | 2.60 - 2.80 | Quartet | 7.5 |

| -CH₃ (Ethyl) | 1.20 - 1.35 | Triplet | 7.5 |

Note: The predicted data presented in this table is based on computational models and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The predicted ¹³C NMR spectrum of this compound would be expected to show signals for the carbonyl carbon, the aromatic carbons, the methylene carbon attached to the chlorine atom, and the carbons of the two ethyl groups.

The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom. The aromatic carbons will appear in the typical aromatic region, with variations in their chemical shifts depending on the substitution pattern. The carbon of the chloromethyl group will be influenced by the electronegative chlorine atom, shifting it downfield. The carbons of the ethyl groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 195.0 |

| Aromatic C (quaternary) | 135.0 - 145.0 |

| Aromatic C-H | 125.0 - 130.0 |

| -CH₂-Cl | 45.0 |

| -CH₂- (Ethyl) | 25.0 |

| -CH₃ (Ethyl) | 15.0 |

Note: The predicted data presented in this table is based on computational models and may vary from experimental values.

Multidimensional NMR Techniques

To further confirm the structural assignments made from 1D NMR data, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A predicted COSY spectrum would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl groups, and among the aromatic protons. A predicted HSQC spectrum would reveal correlations between protons and their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra. While specific predicted 2D spectra are not presented here, these techniques would be the logical next step in a comprehensive structural analysis.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The predicted FTIR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H bonds, aliphatic C-H bonds, and the C-Cl bond. The most prominent feature would be the strong absorption band corresponding to the C=O stretching vibration.

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch | 1690 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H Bend | 1350 - 1470 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Note: The predicted data presented in this table is based on computational models and may vary from experimental values.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The predicted Raman spectrum of this compound would also be expected to show bands for the carbonyl group, aromatic ring vibrations, and C-H vibrations. The aromatic ring stretching vibrations are often particularly strong in Raman spectra.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=O Stretch | 1680 - 1700 | Medium |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Note: The predicted data presented in this table is based on computational models and may vary from experimental values.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides valuable information regarding its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

Hyphenated Techniques (e.g., LC-MS, GC-MS)

While hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the separation and identification of compounds in complex mixtures, specific applications and detailed analytical data for this compound using these methods are not extensively documented in publicly accessible research.

However, predicted data from computational models can offer some insight into the expected mass-to-charge ratios of various adducts that could be observed in mass spectrometry. The table below, derived from predicted data, outlines the anticipated collision cross-section values for several potential adducts of this compound. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.08843 | 144.4 |

| [M+Na]⁺ | 233.07037 | 153.3 |

| [M-H]⁻ | 209.07387 | 148.1 |

| [M+NH₄]⁺ | 228.11497 | 164.6 |

| [M+K]⁺ | 249.04431 | 149.0 |

| [M+H-H₂O]⁺ | 193.07841 | 139.7 |

| [M+HCOO]⁻ | 255.07935 | 162.9 |

| [M+CH₃COO]⁻ | 269.09500 | 188.5 |

| [M+Na-2H]⁻ | 231.05582 | 148.0 |

| [M]⁺ | 210.08060 | 148.3 |

| [M]⁻ | 210.08170 | 148.3 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

A comprehensive search of scientific databases and literature reveals no available experimental data for the Ultraviolet-Visible (UV-Vis) spectrum of this compound. This includes information regarding its maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε).

X-ray Diffraction Analysis for Solid-State Structures

There is currently no published X-ray diffraction data for this compound in the Cambridge Structural Database (CSD) or other publicly available resources. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available.

Analytical Methodologies and Quality Control in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and quantification of individual components within a mixture. The choice of technique depends on the physicochemical properties of the analyte, such as its volatility, polarity, and molecular weight.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like 2-Chloro-1-(2,5-diethylphenyl)ethanone. A reversed-phase HPLC method is typically suitable for this type of aromatic ketone.

A hypothetical HPLC method for the analysis of this compound could employ a C18 stationary phase, which is effective for retaining non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, like purified water. sielc.com An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. sielc.comsielc.com Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the aromatic ketone exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

This table is interactive. Users can sort data by clicking on the column headers.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. Given that this compound is an aromatic ketone, it is expected to have sufficient volatility and thermal stability for GC analysis. A Flame Ionization Detector (FID) is a common choice for quantification due to its high sensitivity to organic compounds.

A typical GC-FID method would involve injecting a solution of the sample into a heated inlet, where it is vaporized. The vaporized sample is then carried by an inert gas, such as helium or nitrogen, through a capillary column. The column's stationary phase, often a polyethylene (B3416737) glycol (PEG) or a polysiloxane-based polymer, separates the components of the mixture based on their boiling points and interactions with the stationary phase. glsciences.com The separated components then pass through the FID, which generates a signal proportional to the amount of analyte present.

Table 2: Representative GC-FID Conditions for this compound Analysis

| Parameter | Condition |

| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | FID at 300 °C |

| Injection Mode | Split (e.g., 50:1) |

This table is interactive. Users can sort data by clicking on the column headers.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of reactions and for preliminary purity assessments. For an α-haloketone like this compound, TLC can be used to track the progress of its synthesis or to identify the presence of impurities. taylorandfrancis.com

A TLC analysis would involve spotting a small amount of the sample onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase, such as a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. taylorandfrancis.com The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. The separated spots can be visualized under UV light or by staining with a suitable reagent.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. wikipedia.org For a neutral molecule like this compound, a variation of CE called Micellar Electrokinetic Chromatography (MEKC) would be necessary. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase. The neutral analyte partitions between the aqueous buffer and the micelles, allowing for separation based on these partitioning differences. sciex.com

A CZE method would involve filling a narrow capillary with a buffer solution. A small plug of the sample is then introduced into the capillary, and a high voltage is applied across its ends. The components of the sample migrate through the capillary at different velocities and are detected as they pass a detector window. wikipedia.org

Purity Determination and Impurity Profiling

The purity of this compound is critical for its intended research applications. Impurity profiling involves the identification and quantification of any unwanted substances present in the sample. These impurities can originate from starting materials, by-products of the synthesis, or degradation products.

The synthesis of this compound likely involves a Friedel-Crafts acylation of 1,4-diethylbenzene (B43851) with chloroacetyl chloride. organic-chemistry.org Potential impurities from this process could include unreacted starting materials, regioisomers, and products of further reactions.

Table 3: Potential Impurities in the Synthesis of this compound

| Impurity Name | Potential Origin |

| 1,4-Diethylbenzene | Unreacted starting material |

| Chloroacetyl chloride | Unreacted starting material |

| 2-Chloro-1-(3,4-diethylphenyl)ethanone | Isomeric by-product from Friedel-Crafts reaction |

| Diacylated products | By-product from a second acylation reaction |

| 1-(2,5-diethylphenyl)ethanone | By-product from reduction of the chloro group |

This table is interactive. Users can sort data by clicking on the column headers.

Techniques like HPLC and GC-MS (Gas Chromatography-Mass Spectrometry) are powerful tools for impurity profiling. HPLC can separate the impurities from the main compound, and their relative amounts can be determined from the peak areas. GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the structural elucidation of unknown impurities.

Titrimetric Methods for Quantification

While chromatographic methods are excellent for both separation and quantification, titrimetric methods can offer a simple and accurate way to determine the concentration of a pure substance. For this compound, a method based on the reaction of the ketone functional group could be employed.

One such method involves the reaction of the ketone with hydroxylamine (B1172632) hydrochloride to form an oxime and liberate hydrochloric acid. dergipark.org.tr The liberated acid can then be titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint of the titration can be determined using a pH meter or a suitable indicator. The amount of ketone in the sample is directly proportional to the amount of base consumed in the titration.

Spectroscopic Methods for Structural Confirmation

The unambiguous determination of a chemical structure is a cornerstone of chemical research and quality control. For the compound this compound, a combination of spectroscopic techniques is essential for confirming its molecular identity. These methods provide detailed information about the compound's atomic composition, functional groups, and the specific arrangement of atoms within the molecule. The primary spectroscopic tools employed for this purpose are mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer definitive proof of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound, the mass spectrum would confirm the molecular mass and the presence of a chlorine atom through its characteristic isotopic signature.

The molecule would be expected to ionize to form a molecular ion [M]+. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks, [M]+ and [M+2]+, separated by two mass units, with a relative intensity ratio of approximately 3:1. This pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

While experimental mass spectrometry data for this specific compound is not widely published in peer-reviewed literature, predicted data provides insight into the expected mass-to-charge ratios (m/z) for various adducts of the molecule.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.08843 | 144.4 |

| [M+Na]⁺ | 233.07037 | 153.3 |

| [M-H]⁻ | 209.07387 | 148.1 |

Data is based on theoretical predictions and provides expected values for experimental analysis.

Key expected fragmentation patterns would include the cleavage of the bond between the carbonyl carbon and the chloromethyl group (alpha-cleavage), leading to the formation of a stable 2,5-diethylbenzoyl cation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the vibrational energy of its bonds. The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.

The most prominent peak would be from the carbonyl (C=O) group of the ketone, which is expected to appear as a strong, sharp band in the region of 1680-1700 cm⁻¹. The presence of the C-Cl bond would be indicated by a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. The aromatic ring gives rise to several characteristic absorptions, including C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H bending vibrations that can indicate the substitution pattern.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| Alkyl Groups | C-H stretch | 2850-3000 | Medium-Strong |

| Ketone | C=O stretch | 1680-1700 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium |

These values represent typical absorption ranges for the specified functional groups and are predictive for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR spectra would be required for the complete structural confirmation of this compound.

¹H NMR Spectroscopy

A proton (¹H) NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound would be expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the protons of the two ethyl groups. The chemical shift (δ), splitting pattern (multiplicity), and integration (number of protons) of each signal are key to the assignment.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Integration | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Aromatic (3H) | 3 | ~7.1-7.5 | Multiplet |

| Chloromethyl (-CH₂Cl) | 2 | ~4.6-4.8 | Singlet |

| Ethyl (-CH₂CH₃) | 4 | ~2.6-2.8 | Quartet |

These are predicted values based on the chemical structure. The actual spectrum would confirm the precise chemical shifts and coupling constants.

¹³C NMR Spectroscopy

A carbon-13 (¹³C) NMR spectrum shows the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound is expected to show 10 distinct signals, as the two ethyl groups are in different positions relative to the ketone and are therefore chemically distinct.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~195-205 |

| Aromatic (C-C=O) | ~135-140 |

| Aromatic (C-CH₂CH₃) | ~140-145 |

| Aromatic (C-H) | ~125-135 |

| Chloromethyl (-CH₂Cl) | ~45-50 |

| Ethyl (-CH₂CH₃) | ~25-30 |

The spectrum would show 10 unique signals corresponding to the 12 carbon atoms in the molecule, with some aromatic carbons potentially overlapping. These are predicted chemical shift ranges.

By combining the data from MS, IR, ¹H NMR, and ¹³C NMR, a researcher can confidently confirm the identity and purity of a sample of this compound, ensuring its suitability for further research or application.

Future Directions in Academic Research on 2 Chloro 1 2,5 Diethylphenyl Ethanone

Advanced Catalytic Systems for Synthesis

The synthesis of 2-Chloro-1-(2,5-diethylphenyl)ethanone and its analogs can be significantly improved by exploring advanced catalytic systems. Traditional methods for producing similar compounds, such as the Friedel-Crafts acylation of p-xylene (B151628) with chloroacetyl chloride, often rely on stoichiometric amounts of catalysts like aluminum chloride, which can generate considerable waste. google.comgoogle.com Future research could focus on developing more sustainable and efficient catalytic processes.

One promising area is the use of heterogeneous catalysts, which can be easily recovered and reused. Zeolites and other solid acid catalysts could be investigated for the Friedel-Crafts acylation step to improve the environmental footprint of the synthesis. rroij.com Furthermore, research into novel catalyst systems could enhance the selectivity of chlorination reactions, as demonstrated in the synthesis of other chloroketones where metallic aluminum-containing compounds have been used to improve conversion rates and yields. google.com The development of high-yielding aqueous synthesis methods, potentially using phase transfer catalysts, could also offer a greener alternative to conventional organic solvents. rsc.orgresearchgate.net

| Catalyst Type | Potential Advantage for Synthesis | Example from Analogous Reactions |

| Heterogeneous Catalysts (e.g., Zeolites) | Improved reusability, reduced waste | Used in various Friedel-Crafts acylations |

| **Metallic Catalysts (e.g., MeAlCl₂) ** | Enhanced selectivity and yield in chlorination | Improved yield by ~10% in a related synthesis google.com |

| Phase Transfer Catalysts | Enables use of aqueous media, greener process | Quantitative yields for other chloroacetophenones rsc.orgresearchgate.net |

| Biocatalysts (e.g., Baker's Yeast) | High stereoselectivity for related reductions | Production of (S)-2-chloro-1-phenylethanol derivatives google.com |

Stereoselective Synthesis and Chiral Derivatives

The development of methods for the stereoselective synthesis of this compound and its derivatives represents a significant area for future research. Although the parent molecule is not chiral, reactions at the α-carbon can introduce a stereocenter. The creation of optically active halogen-containing molecules is of great interest in organic synthesis and drug design. acs.org

Future studies could explore the use of chiral catalysts to achieve asymmetric α-chlorination. Research on other ketones has demonstrated the efficacy of organocatalysts, such as those based on proline and quinine, for the enantioselective α-chlorination of aldehydes and ketones. organic-chemistry.orgwikipedia.org Similarly, hybrid amide-based Cinchona alkaloids have been shown to be effective catalysts for the stereoselective α-chlorination of β-keto esters, achieving high enantioselectivities. acs.orgnih.gov Applying these methodologies to 2,5-diethylphenyl ethanone (B97240) followed by chlorination could yield chiral derivatives of the target compound.

Another avenue involves the stereoselective reduction of the ketone group to produce chiral alcohols, as has been achieved for other 2-chloro-1-phenylethanone derivatives using biocatalysts like baker's yeast. google.com

Exploration of Novel Reaction Pathways

The reactivity of the α-chloro ketone functional group in this compound opens up possibilities for exploring a variety of novel reaction pathways. As bifunctional molecules with two electrophilic sites, α-halo ketones are valuable precursors for the synthesis of heterocyclic compounds. wikipedia.org

Future research could investigate the utility of this compound in multicomponent reactions to synthesize complex molecular architectures. researchgate.net Its reaction with thioamides or thioureas could lead to the formation of substituted thiazoles, a common motif in pharmacologically active compounds. wikipedia.org Additionally, its use in the Hantzsch pyrrole (B145914) synthesis could yield novel pyrrole derivatives. wikipedia.org The exploration of cascade reactions, such as those seen with conjugated enynes, could also lead to the construction of complex polycyclic structures from precursors derived from this compound. acs.org

Design and Synthesis of New Materials or Reagents

Substituted acetophenones are known to be valuable precursors in the synthesis of a wide range of organic compounds, including those with applications in materials science. researchgate.netwisdomlib.org Future research could focus on utilizing this compound as a building block for new materials and reagents.

For instance, the synthesis of chalcones from substituted acetophenones is a well-established route to precursors for flavonoids and other bioactive compounds. wisdomlib.org The diethylphenyl moiety of the target compound could impart specific solubility or electronic properties to the resulting materials. Furthermore, the π-conjugated systems that can be constructed from this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs), an area where fluorenone derivatives, which can be synthesized through cascade reactions of similar precursors, have shown promise. acs.org

Deeper Computational Modeling and Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work. Future research on this compound would benefit from in-depth computational modeling.

Density Functional Theory (DFT) and other quantum chemical methods could be employed to study the electronic structure, conformational preferences, and spectroscopic properties of the molecule. Such studies have been applied to other substituted acetophenones to understand their photoreactivity. acs.org Computational docking studies could predict the binding affinity of derivatives of this compound with biological targets, as has been done for benzalacetophenone derivatives with SARS-CoV-2 proteins. nih.gov This could guide the design of new molecules with potential biological activity. Molecular dynamics simulations could also provide insights into the behavior of this compound in different solvent environments or as part of larger molecular assemblies.

| Computational Method | Potential Application for this compound |

| Density Functional Theory (DFT) | Prediction of electronic structure, spectroscopic properties, and reactivity. |

| Molecular Docking | Screening of potential biological targets for derivatives. |

| Molecular Dynamics (MD) | Simulation of behavior in various environments and interactions with other molecules. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-1-(2,5-diethylphenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by chlorination. Starting with 1-(2,5-diethylphenyl)ethanone, chlorination is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Optimal yields (70–85%) are obtained at 0–5°C in dry dichloromethane (DCM) with a 1:1.2 molar ratio of ketone to chlorinating agent . Side products like over-chlorinated derivatives may form at higher temperatures (>25°C).

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish positional isomers of substituted chloroethanones?

- Methodological Answer :

- ¹H NMR : Methyl/ethyl substituents on the phenyl ring produce distinct splitting patterns. For example, 2,5-diethyl groups show a triplet (δ 1.2–1.4 ppm) for ethyl CH₃ and a quartet (δ 2.6–2.8 ppm) for CH₂ adjacent to the carbonyl.

- IR : The carbonyl stretch (C=O) appears at ~1700 cm⁻¹, while C-Cl stretches are observed at 550–650 cm⁻¹.

- MS : Molecular ion peaks (e.g., m/z 182.65 for C₁₀H₁₁ClO) and fragment patterns (loss of Cl or CO groups) help confirm the structure .

Q. What are the key solubility and stability considerations for handling this compound in aqueous/organic systems?

- Methodological Answer : The compound is hydrophobic (logP ~3.2) and soluble in DCM, acetone, or THF but insoluble in water. Stability tests show decomposition <5% over 24 hours in dry DCM at 25°C but rapid hydrolysis in aqueous basic media (pH >10). Storage recommendations: anhydrous conditions, −20°C, under argon .

Advanced Research Questions

Q. How do steric and electronic effects of ethyl vs. methyl substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : Ethyl groups introduce greater steric hindrance but weaker electron-donating effects compared to methyl. For example:

Q. What computational methods (DFT, MD) predict the compound’s binding affinity to cytochrome P450 enzymes?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s electrostatic potential surfaces, identifying reactive sites (Cl, carbonyl). Molecular docking (AutoDock Vina) into CYP3A4 active sites predicts binding energies of −8.2 kcal/mol, suggesting moderate metabolism. Validation via in vitro assays (microsomal stability) is recommended .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer : Asymmetric reduction of the ketone using biocatalysts (e.g., Acinetobacter sp. ZJPH1806) yields (R)- or (S)-alcohols with >99% enantiomeric excess (ee). Key parameters:

- pH 7.6 phosphate buffer (0.1 M ionic strength).

- 30°C, 12-hour reaction time.

- Co-factor regeneration using glucose dehydrogenase .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Analysis : IC₅₀ values vary significantly (e.g., 10 µM for cytotoxicity vs. 50 µM for antimicrobial activity).

- Structural Analog Comparison :

| Analog | Bioactivity Profile |

|---|---|

| 2-Chloro-1-(2,4-dimethylphenyl)ethanone | Cytotoxic (HeLa cells) |

| 2-Chloro-1-(3,5-diethylphenyl)ethanone | Antimicrobial (Gram+) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.